7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a mercapto group, a methoxypropyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl, mercapto, methoxypropyl, and trifluoromethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl or trifluoromethyl moieties.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may enable it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech fields.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups. The presence of the fluorophenyl, mercapto, methoxypropyl, and trifluoromethyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-(4-fluorophenyl)-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2S/c1-27-8-2-7-25-15-14(16(26)24-17(25)28)12(18(20,21)22)9-13(23-15)10-3-5-11(19)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLDVNBNVHDUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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